7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
The compound "7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" belongs to the quinolinone family, a class of organic compounds with a wide range of biological activities It features a diethylamino group, two fluorine atoms, a fluorophenyl group, and a methylbenzenesulfonyl group, which confer unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions
Industrial Production Methods
In an industrial setting, the synthesis often employs optimized reaction conditions to maximize yield and minimize byproducts. This may include the use of catalytic agents, controlled temperatures, and specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The aromatic rings and diethylamino group can be oxidized to form different quinoline derivatives.
Reduction: : The sulfonyl group and quinoline core can undergo reduction reactions, altering the compound's properties.
Substitution: : Halogen atoms (like fluorine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include strong acids (for protonation), bases (for deprotonation), and halogenating agents (for substitution). Reaction conditions often involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol.
Major Products
Depending on the reagents and conditions, major products can include various quinoline derivatives, sulfonylated compounds, and fluorinated analogues.
Scientific Research Applications
This compound is a valuable tool in multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and anticancer effects.
Industry: : Applied in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: : It may influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison
Compared to other quinolinone derivatives, this compound's unique substituents confer distinct chemical properties, such as higher lipophilicity and enhanced biological activity.
Similar Compounds
6-Fluoro-2-(trifluoromethyl)quinolin-4-one: : Another fluorinated quinolinone with distinct biological activities.
4-Methyl-2-(methylsulfonyl)quinoline: : Similar in structure but lacks the diethylamino group, resulting in different reactivity and applications.
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Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-9-18(3)10-12-21)17-31(24)16-19-7-6-8-20(28)13-19/h6-15,17H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXLCVZPRUPOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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